molecular formula C11H22O2 B14645300 5,5-Diethyl-2-propyl-1,3-dioxane CAS No. 53020-72-7

5,5-Diethyl-2-propyl-1,3-dioxane

Cat. No.: B14645300
CAS No.: 53020-72-7
M. Wt: 186.29 g/mol
InChI Key: FDHFJKUXHNXPFG-UHFFFAOYSA-N
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Description

5,5-Diethyl-2-propyl-1,3-dioxane: is a heterocyclic organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of ethyl and propyl groups at the 5 and 2 positions, respectively, makes this compound unique in its structural configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-2-propyl-1,3-dioxane typically involves the condensation of a carbonyl compound with a diol. For instance, the reaction between a suitable aldehyde or ketone with 1,3-propanediol in the presence of an acid catalyst can yield the desired dioxane . The reaction is often carried out under reflux conditions to facilitate the removal of water, which drives the equilibrium towards the formation of the dioxane ring.

Industrial Production Methods: Industrial production of 1,3-dioxanes, including this compound, often employs similar condensation reactions but on a larger scale. The use of continuous reactors and efficient water removal systems, such as Dean-Stark apparatus, ensures high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxanes, including 5,5-Diethyl-2-propyl-1,3-dioxane, undergo various chemical reactions:

Common Reagents and Conditions:

    Oxidation: KMnO₄, OsO₄, and chromium trioxide (CrO₃) in pyridine.

    Reduction: H₂/Ni, H₂/Rh, and sodium borohydride (NaBH₄).

    Substitution: Organolithium reagents (RLi), Grignard reagents (RMgX), and organocuprates (RCuLi).

Major Products: The major products formed from these reactions include lactones, alcohols, and various substituted dioxanes depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: 5,5-Diethyl-2-propyl-1,3-dioxane is used as a protecting group for carbonyl compounds in organic synthesis. Its stability under various reaction conditions makes it an ideal candidate for protecting sensitive functional groups .

Biology and Medicine: In biological research, dioxanes are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules. They are also explored for their potential therapeutic applications .

Industry: In the industrial sector, 1,3-dioxanes are used as solvents and intermediates in the synthesis of various chemicals. Their ability to stabilize reactive intermediates makes them valuable in polymer chemistry and material science .

Mechanism of Action

The mechanism by which 5,5-Diethyl-2-propyl-1,3-dioxane exerts its effects is primarily through its ability to form stable complexes with other molecules. The oxygen atoms in the dioxane ring can act as electron donors, forming hydrogen bonds or coordinating with metal ions. This property is exploited in various chemical reactions where the dioxane ring stabilizes reactive intermediates or transition states .

Comparison with Similar Compounds

Uniqueness: The unique combination of ethyl and propyl groups in 5,5-Diethyl-2-propyl-1,3-dioxane imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

53020-72-7

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

5,5-diethyl-2-propyl-1,3-dioxane

InChI

InChI=1S/C11H22O2/c1-4-7-10-12-8-11(5-2,6-3)9-13-10/h10H,4-9H2,1-3H3

InChI Key

FDHFJKUXHNXPFG-UHFFFAOYSA-N

Canonical SMILES

CCCC1OCC(CO1)(CC)CC

Origin of Product

United States

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